

Spectroscopic Profile of Ethyl β-D-Glucopyranoside: A Technical Guide

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Compound of Interest		
Compound Name:	ethyl beta-D-glucopyranoside	
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This technical guide provides a comprehensive overview of the key spectroscopic data for ethyl β -D-glucopyranoside (CAS RN: 3198-49-0), a derivative of glucose with significant applications in chemical and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for ethyl β -D-glucopyranoside. For clarity, where specific experimental data for the ethyl derivative is not readily available in the literature, data from the closely related methyl β -D-glucopyranoside or D-glucose are provided as a reference and are duly noted.

Table 1: 1H NMR Spectroscopic Data

Note: Specific, experimentally verified 1H NMR chemical shifts and coupling constants for ethyl β -D-glucopyranoside are not consistently reported in publicly available literature. The data presented below is a representative spectrum for a similar compound, methyl β -D-glucopyranoside, in D2O, which is expected to show a very similar pattern for the glucopyranosyl ring protons.



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	~4.38	d	~7.8
H-2	~3.26	dd	~7.8, 9.0
H-3	~3.49	t	~9.0
H-4	~3.38	t	~9.0
H-5	~3.47	ddd	~9.0, 5.0, 2.0
H-6a	~3.93	dd	~12.0, 2.0
H-6b	~3.73	dd	~12.0, 5.0
-OCH2CH3	q		
-OCH2CH3	t	_	

Table 2: 13C NMR Spectroscopic Data

The following 13C NMR chemical shifts have been reported for ethyl β-D-glucopyranoside.[1]

Carbon	Chemical Shift (δ, ppm)
C-1	103.5
C-2	74.2
C-3	76.9
C-4	70.7
C-5	76.8
C-6	61.8
-OCH2CH3	65.5
-OCH2CH3	15.3



Table 3: Infrared (IR) Spectroscopy Peak Assignments

Note: A specific, fully assigned IR spectrum for ethyl β -D-glucopyranoside is not readily available. The following table provides characteristic absorption bands expected for this molecule based on the functional groups present and comparison with spectra of similar carbohydrates.

Wavenumber (cm-1)	Intensity	Assignment
~3350	Strong, Broad	O-H stretching (hydrogen- bonded)
~2900	Medium	C-H stretching (aliphatic)
~1450	Medium	C-H bending
~1100 - 1000	Strong	C-O stretching (alcohols, ether)
Below 1000	Medium-Weak	Fingerprint region, C-C stretching, C-O-C glycosidic bond vibrations

Table 4: Mass Spectrometry (MS) Fragmentation Data

Note: Experimental mass spectrometry data with detailed fragmentation for ethyl β -D-glucopyranoside is not widely published. The expected fragmentation pattern under Electron Ionization (EI) would involve the initial formation of a molecular ion [M]+• followed by fragmentation of the glycosidic bond and subsequent losses of small neutral molecules.



m/z	Proposed Fragment
208	[C8H16O6]+• (Molecular Ion)
163	[M - OCH2CH3]+
145	[M - OCH2CH3 - H2O]+
113	
73	_
60	-
45	[OCH2CH3]+

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of ethyl β -D-glucopyranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and 13C NMR spectra for the structural elucidation of ethyl β -D-glucopyranoside.

Methodology:

- · Sample Preparation:
 - Weigh approximately 5-10 mg of high-purity ethyl β-D-glucopyranoside.
 - Dissolve the sample in approximately 0.6 mL of deuterium oxide (D2O).
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe for 1H and 13C detection.



- 1H NMR Acquisition:
 - Tune and match the probe for the 1H frequency.
 - Acquire a one-dimensional 1H NMR spectrum.
 - Typical parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: ~12 ppm.
 - Number of scans: 16-64 (depending on sample concentration).
 - Relaxation delay: 1-2 seconds.
 - Process the spectrum with Fourier transformation, phase correction, and baseline correction.
 - \circ Reference the spectrum to the residual HDO signal (δ 4.79 ppm at 298 K).
- 13C NMR Acquisition:
 - Tune and match the probe for the 13C frequency.
 - Acquire a one-dimensional 13C NMR spectrum with proton decoupling.
 - Typical parameters:
 - Pulse sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).
 - Spectral width: ~200 ppm.
 - Number of scans: 1024 or more (due to the low natural abundance of 13C).
 - Relaxation delay: 2-5 seconds.
 - Process the spectrum with Fourier transformation, phase correction, and baseline correction.



- Reference the spectrum using an internal or external standard (e.g., a known solvent peak or a reference compound).
- 2D NMR Experiments (Optional but Recommended for full assignment):
 - For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.[2][3]

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum of ethyl β -D-glucopyranoside to identify its functional groups.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[4][5] Record a
 background spectrum of the empty ATR accessory.
 - Place a small amount of solid ethyl β-D-glucopyranoside powder directly onto the ATR crystal.
 - Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.[4]
- Instrumentation:
 - A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect the sample spectrum over a typical range of 4000-400 cm-1.
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.



- The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of ethyl β -D-glucopyranoside.

Methodology (Electron Ionization - EI):

- Sample Introduction:
 - For a volatile compound like ethyl β-D-glucopyranoside, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction.
 - For DIP, a small amount of the sample is placed in a capillary tube at the end of the probe.
 - For GC-MS, the sample is first dissolved in a suitable volatile solvent and then injected into the GC.
- Instrumentation:
 - A mass spectrometer equipped with an Electron Ionization (EI) source.[7][8][9]
- Ionization and Fragmentation:
 - The sample is vaporized in the ion source.
 - A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules, causing ionization and fragmentation.[10]
- Mass Analysis:

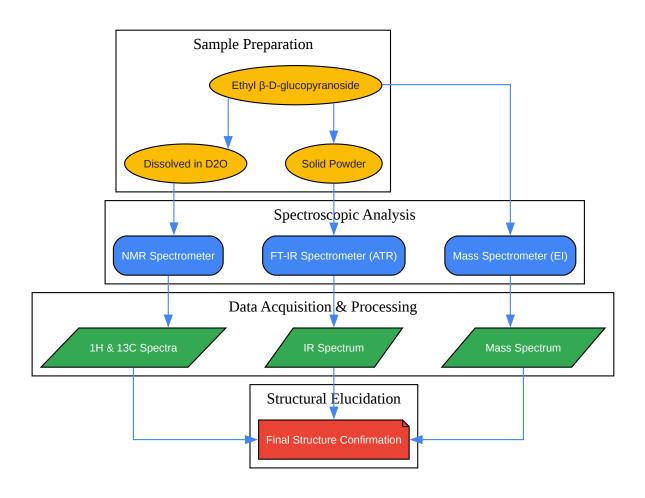


- The resulting ions are accelerated and separated based on their mass-to-charge ratio
 (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Data Analysis:
 - The resulting mass spectrum is a plot of ion abundance versus m/z.
 - Identify the molecular ion peak to determine the molecular weight.
 - Analyze the fragmentation pattern to gain structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like ethyl β -D-glucopyranoside.





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Caption: General workflow for the spectroscopic analysis of ethyl β -D-glucopyranoside.

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- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl β-D-Glucopyranoside: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7909758#spectroscopic-data-nmr-ir-ms-of-ethyl-beta-d-glucopyranoside]

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